

An In-depth Technical Guide to the Pharmacological Profile of PF-05105679

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Compound of Interest

Compound Name: PF-05105679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of **PF-05105679**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Introduction

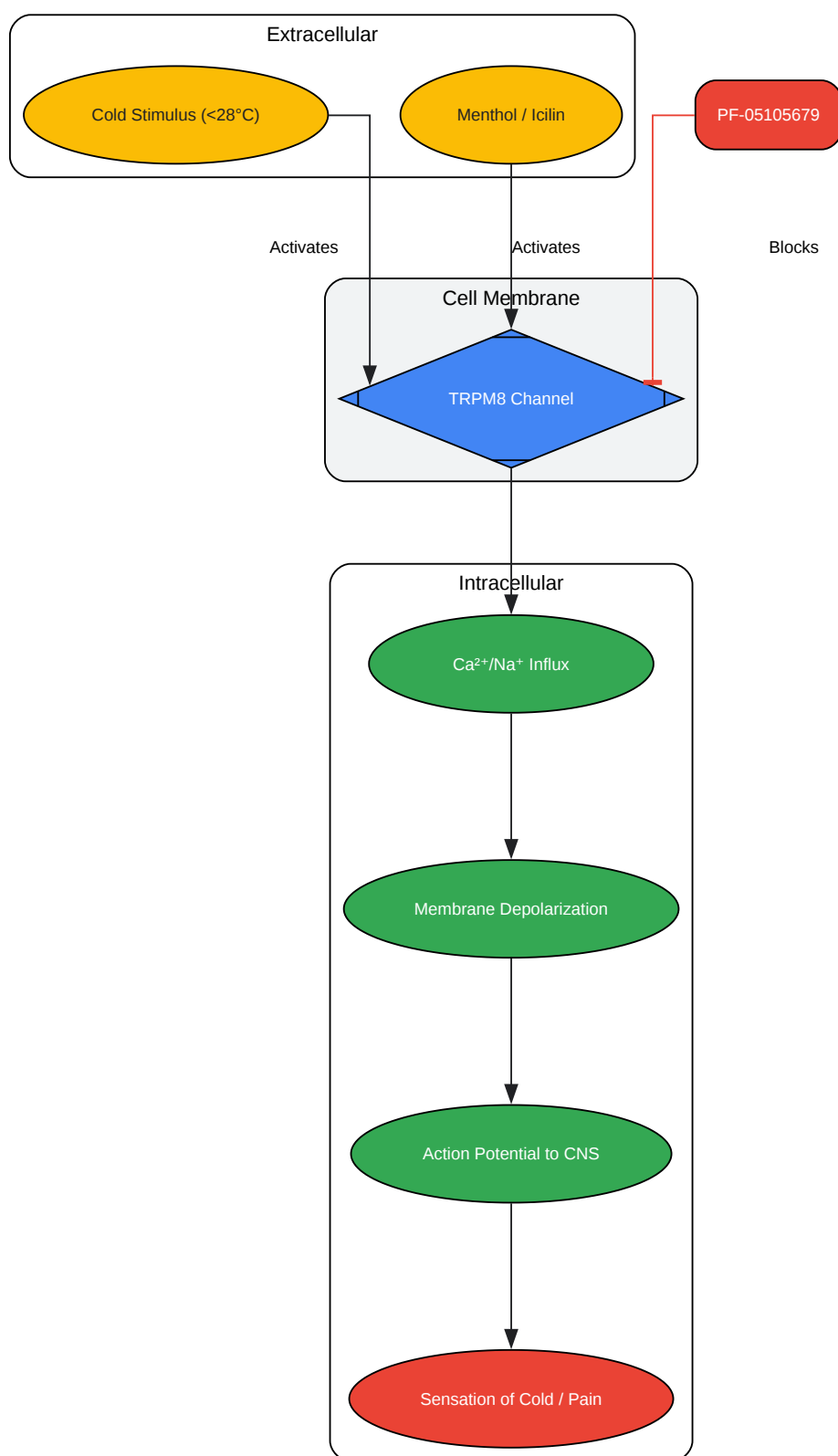
PF-05105679 is a small molecule developed as a selective blocker of the TRPM8 ion channel, the primary sensor for cold temperatures in mammals.[1] TRPM8 is implicated in various physiological processes, including thermosensation and pain perception.[2] Consequently, TRPM8 antagonists like **PF-05105679** have been investigated for their potential as analgesics, particularly for cold-related pain conditions.[2][3] This guide synthesizes the available preclinical and clinical data to provide a detailed pharmacological profile of this compound.

Mechanism of Action

PF-05105679 acts as a direct antagonist of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (<28°C) or chemical agonists like menthol and icilin, allows the influx of cations such as Ca²⁺ and Na⁺ into sensory neurons.[3][4] This influx leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a cold

sensation. By blocking the TRPM8 channel, **PF-05105679** inhibits this cation influx, thereby preventing the downstream signaling cascade responsible for the sensation of cold and cold-induced pain.

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of **PF-05105679**.



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Figure 1: TRPM8 Signaling Pathway and Inhibition by **PF-05105679**.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of **PF-05105679**.

Table 1: In Vitro Potency and Selectivity

Parameter	Species/System	Value	Reference
TRPM8 IC50	Human	103 nM	[5][6]
(Electrophysiology)			
TRPM8 IC50	Human	181 nM	[7][8]
(FLIPR Assay)			
Selectivity	Various	>100-fold vs. TRPV1, TRPA1, and a panel of other receptors, ion channels, and enzymes	[5][6]

Table 2: Preclinical Pharmacokinetics

Species	Dose	T1/2 (h)	CL (mL/min/kg)	Vss (L/kg)	Reference
Rat	2 mg/kg (IV)	3.6	19.8	6.2	[5][9]
20 mg/kg (PO)	[5][9]				
Dog	0.2 mg/kg (IV)	3.9	31	7.4	[5][9]
20 mg/kg (PO)	[5][9]				

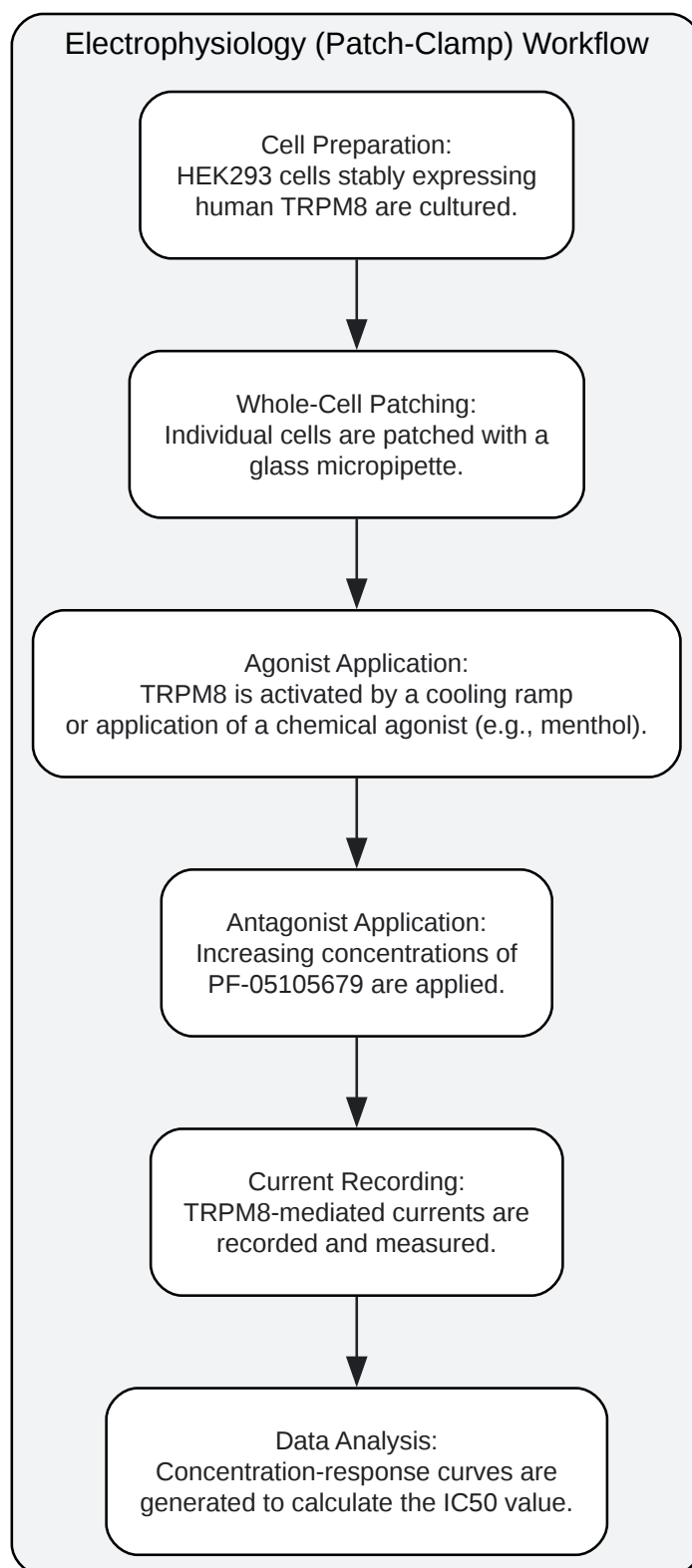
Table 3: In Vivo Efficacy

Model	Species	Dose	Effect	Reference
Cold-induced Bladder Contractility	Guinea Pig	IC50 = 200 nM	Reverses cold- induced bladder capacity reduction	[2][10]
Cold Pressor Test	Human	900 mg (single oral dose)	Efficacy in reducing cold- induced pain comparable to 20 mg oxycodone	[3][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

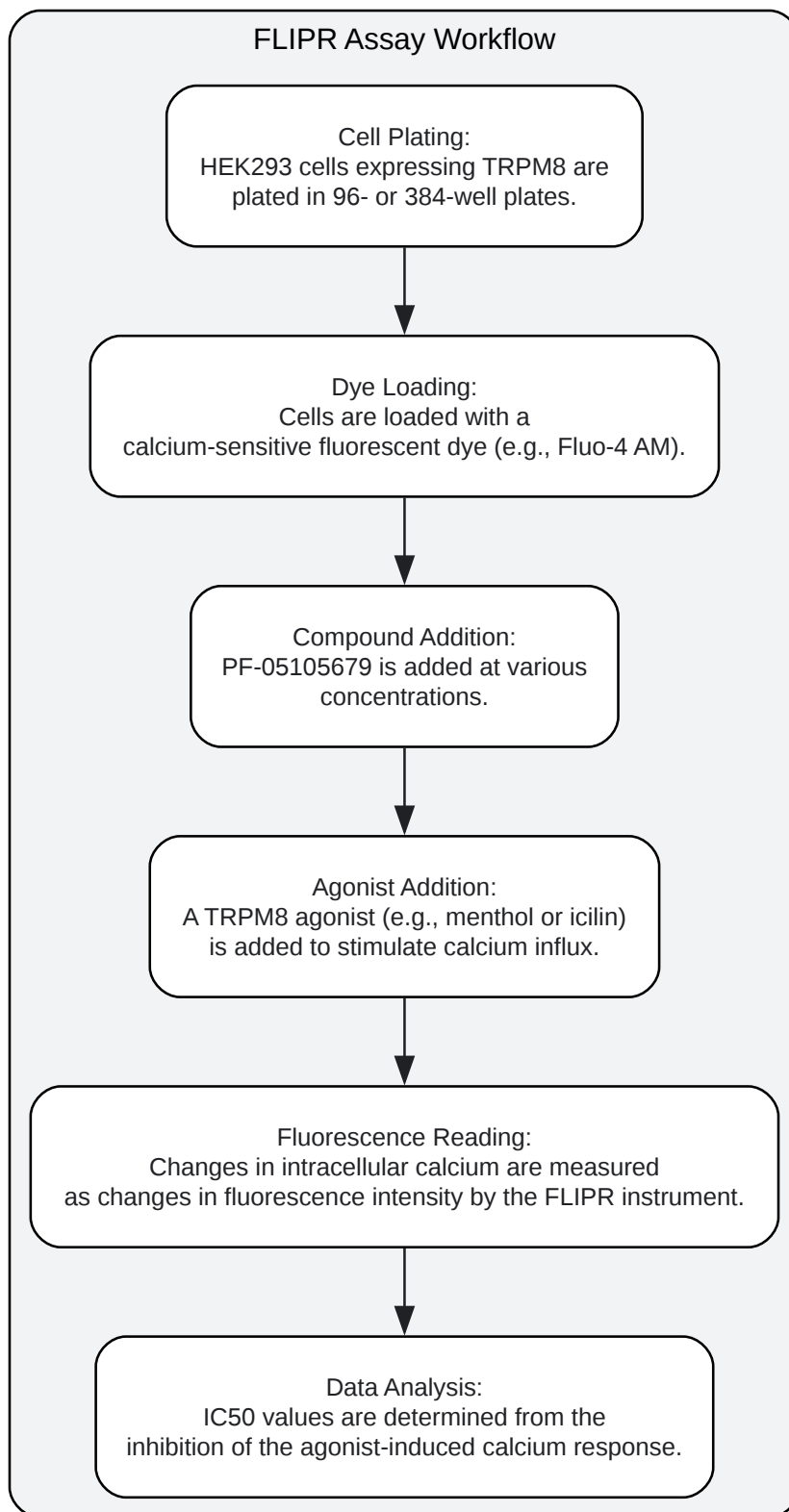
The potency of **PF-05105679** on human TRPM8 channels was determined using single-cell patch-clamp electrophysiology.[3]



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Figure 2: Workflow for Electrophysiology (Patch-Clamp) Assay.

A common high-throughput method to assess TRPM8 antagonism is the FLIPR calcium influx assay.^{[7][11]}



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Figure 3: Workflow for FLIPR Calcium Influx Assay.

This model assesses the in vivo activity of **PF-05105679** on a TRPM8-mediated physiological response.^{[2][3]}

- Animal Model: Male guinea pigs.
- Procedure: The bladder is catheterized, and intravesical pressure is monitored. The bladder is filled with ice-cold water to induce TRPM8-mediated contractions.
- Compound Administration: **PF-05105679** is administered, and its effect on the frequency and amplitude of bladder contractions is measured.
- Endpoint: The concentration of **PF-05105679** required to inhibit the cold-induced bladder contractions by 50% (IC₅₀) is determined.

This clinical model evaluates the analgesic efficacy of **PF-05105679** in humans.^{[2][3]}

- Subjects: Healthy volunteers.
- Procedure: Subjects immerse one hand in a cold-water bath (typically 0-4°C) for a defined period. Pain intensity and tolerance are recorded.
- Compound Administration: A single oral dose of **PF-05105679** (e.g., 900 mg) or placebo is administered prior to the test.
- Endpoint: The primary endpoint is the change in pain perception or tolerance time compared to baseline and placebo.

Clinical Experience and Observations

In a clinical study, a single 900 mg oral dose of **PF-05105679** demonstrated analgesic efficacy in the cold pressor test comparable to that of 20 mg oxycodone.^[3] Importantly, at this efficacious dose, **PF-05105679** did not cause a significant change in core body temperature, a potential concern with TRPM8 antagonists.^{[3][12]} However, unexpected adverse events were reported, including a non-tolerated hot sensation, primarily in the facial and upper body

regions.[2][3] These adverse effects have limited the further clinical development of **PF-05105679**.^[3]

Conclusion

PF-05105679 is a potent and selective TRPM8 antagonist with demonstrated efficacy in preclinical and clinical models of cold-induced pain. Its pharmacological profile has been well-characterized through a variety of in vitro and in vivo assays. While it showed promise as a non-opioid analgesic, the emergence of undesirable on-target adverse effects in human trials highlights the challenges in modulating the TRPM8 pathway for therapeutic benefit. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of pain and ion channel drug discovery.

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